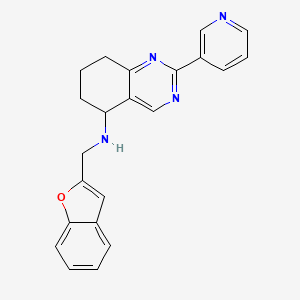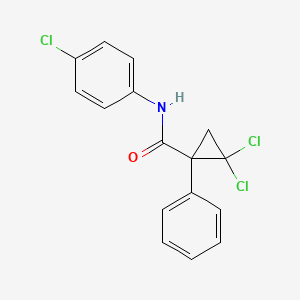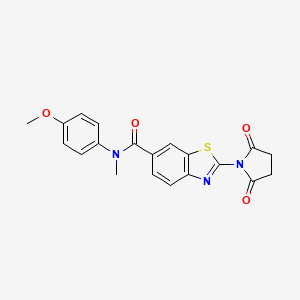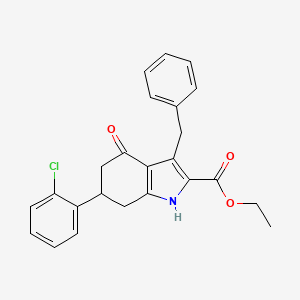![molecular formula C14H15ClN2O3 B6081093 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B6081093.png)
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, also known as CIBA, is a compound that has been extensively studied for its potential therapeutic applications. This acid is a synthetic derivative of tryptophan and has been shown to have a wide range of effects on the body. In
Applications De Recherche Scientifique
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been studied in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and inflammation.
Mécanisme D'action
The exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemical and Physiological Effects:
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in various in vitro and in vivo models, making it a well-established compound for research. However, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. One area of research could focus on the development of new synthetic derivatives of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid with improved therapeutic properties. Another area of research could focus on the identification of the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid. This could lead to the development of new drugs that target specific pathways involved in inflammation and tumor growth. Additionally, future research could focus on the development of new delivery methods for 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, such as nanoparticles, to improve its efficacy and reduce potential side effects.
In conclusion, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic derivative of tryptophan that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. While the exact mechanism of action of 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is not fully understood, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several advantages for lab experiments, including its ease of synthesis and purification. However, its long-term effects are not fully understood, and the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications. There are several future directions for research on 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, including the development of new synthetic derivatives, the identification of the exact mechanism of action, and the development of new delivery methods.
Méthodes De Synthèse
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloroindole with various reagents such as acetic anhydride and sodium cyanoborohydride. The final product, 4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid, is obtained after purification through chromatography and recrystallization.
Propriétés
IUPAC Name |
4-[[2-(4-chloroindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-1-4-12-10(11)6-8-17(12)9-13(18)16-7-2-5-14(19)20/h1,3-4,6,8H,2,5,7,9H2,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLHFVMWYKRHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-benzyl-N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6081027.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)

![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6081071.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6081084.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6081085.png)


![ethyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B6081104.png)